2'-Deoxy-5-(methoxymethyl)cytidine
Description
2'-Deoxy-5-(methoxymethyl)cytidine is a synthetic cytidine analog characterized by a methoxymethyl (-CH₂OCH₃) substitution at the 5-position of the pyrimidine ring. These analogs are pivotal in epigenetics, antiviral research, and cancer therapy, suggesting that this compound may share overlapping applications or mechanisms .
Properties
CAS No. |
129580-10-5 |
|---|---|
Molecular Formula |
C11H17N3O5 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)pyrimidin-2-one |
InChI |
InChI=1S/C11H17N3O5/c1-18-5-6-3-14(11(17)13-10(6)12)9-2-7(16)8(4-15)19-9/h3,7-9,15-16H,2,4-5H2,1H3,(H2,12,13,17)/t7-,8+,9+/m0/s1 |
InChI Key |
IEYXVEIKPXIXML-DJLDLDEBSA-N |
SMILES |
COCC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O |
Isomeric SMILES |
COCC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)O |
Canonical SMILES |
COCC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O |
Synonyms |
5-methoxymethyl-2-deoxycytidine 5-MoMe-DCT |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Chemical Properties
| Compound Name | Substituent at 5-Position | Molecular Formula | Molecular Weight | Key Chemical Features |
|---|---|---|---|---|
| 2'-Deoxy-5-(methoxymethyl)cytidine | -CH₂OCH₃ | C₁₁H₁₇N₃O₅ | 287.27 g/mol | Ether group enhances lipophilicity; stable to oxidation |
| 5-Hydroxymethyl-2'-deoxycytidine (5hmdC) | -CH₂OH | C₁₀H₁₅N₃O₅ | 257.24 g/mol | Hydroxyl group confers polarity; prone to oxidation |
| 5-Methyl-2'-deoxycytidine (5mdC) | -CH₃ | C₁₀H₁₅N₃O₄ | 241.24 g/mol | Methylation mimics natural epigenetic marks; stable |
| 5-Aza-2'-deoxycytidine (Decitabine) | -N (replaces C) | C₈H₁₂N₄O₄ | 228.20 g/mol | Azanucleoside; induces DNA hypomethylation |
- Methoxymethyl vs. Hydroxymethyl (5hmdC): The methoxymethyl group increases lipophilicity compared to 5hmdC, likely improving membrane permeability. However, 5hmdC is a natural epigenetic marker involved in gene regulation, while the methoxy derivative may lack this biological role .
- Methoxymethyl vs. Methyl (5mdC): The methyl group in 5mdC is a key epigenetic modification (5-methylcytosine), whereas the methoxymethyl group is synthetic. The latter’s bulkier structure could hinder recognition by DNA methyltransferases .
- Methoxymethyl vs. Aza (Decitabine): Decitabine’s nitrogen substitution at the 5-position disrupts DNA methylation, making it a potent hypomethylating agent. The methoxymethyl analog lacks this mechanism but may exhibit unique stability or antiviral properties .
Stability and Reactivity
- Acid Stability: 2'-Deoxy-5-methylisocytidine undergoes acid-catalyzed depyrimidinylation, but its pseudocytidine analog (e.g., 2'-Deoxy-1-methylpseudocytidine) shows enhanced stability . Methoxymethyl’s ether linkage may similarly resist acidic hydrolysis compared to 5hmdC’s hydroxyl group.
- Oxidative Stability: The methoxymethyl group is less prone to oxidation than 5hmdC’s hydroxymethyl group, which can form 5-formylcytidine (5fC) or 5-carboxylcytidine (5caC) intermediates .
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